molecular formula C23H20FN5O5S B11933924 Apelin agonist 1

Apelin agonist 1

カタログ番号: B11933924
分子量: 497.5 g/mol
InChIキー: DIUOERYDCPDWJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Apelin agonist 1 involves several steps. One method includes the use of peptide synthesis techniques to create stable analogues of the apelin peptide. These analogues are designed to resist enzymatic degradation and maintain their biological activity .

Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .

化学反応の分析

Types of Reactions: Apelin agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with enhanced stability and biological activity. These modifications can improve the compound’s therapeutic potential by increasing its resistance to enzymatic degradation .

科学的研究の応用

作用機序

Apelin agonist 1 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways. These pathways play crucial roles in regulating blood pressure, cardiac contractility, and fluid homeostasis .

The activation of the APJ receptor by this compound promotes endothelium-dependent vasodilation, lowers blood pressure, and enhances cardiac output. Additionally, it has anti-inflammatory and anti-fibrotic effects, making it a promising candidate for treating cardiovascular diseases .

類似化合物との比較

Apelin agonist 1 can be compared with other similar compounds, such as:

    Apelin-13: A naturally occurring peptide with strong biological potency.

    Elabela: Another endogenous ligand for the APJ receptor, involved in cardiovascular regulation.

    BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling properties.

Uniqueness: this compound stands out due to its oral bioavailability and selective activation of the APJ receptor. Its stability and resistance to enzymatic degradation make it a valuable tool for research and therapeutic applications .

特性

分子式

C23H20FN5O5S

分子量

497.5 g/mol

IUPAC名

2-(2-cyano-4-fluorophenyl)-N-[4-(2,6-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethanesulfonamide

InChI

InChI=1S/C23H20FN5O5S/c1-32-18-5-3-6-19(33-2)21(18)29-22(20-7-4-11-34-20)26-27-23(29)28-35(30,31)12-10-15-8-9-17(24)13-16(15)14-25/h3-9,11,13H,10,12H2,1-2H3,(H,27,28)

InChIキー

DIUOERYDCPDWJX-UHFFFAOYSA-N

正規SMILES

COC1=C(C(=CC=C1)OC)N2C(=NN=C2NS(=O)(=O)CCC3=C(C=C(C=C3)F)C#N)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。